3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile
Description
3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile is a nitrile-containing compound featuring a 3-oxopropanenitrile backbone linked to a phenyl ring substituted with a 4-methylpiperazine group. This structure confers unique physicochemical properties, including moderate polarity due to the nitrile and ketone functionalities, and enhanced solubility in polar solvents due to the piperazine moiety.
Properties
IUPAC Name |
3-[4-(4-methylpiperazin-1-yl)phenyl]-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c1-16-8-10-17(11-9-16)13-4-2-12(3-5-13)14(18)6-7-15/h2-5H,6,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQLABLZEBKNFTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile typically involves the reaction of 4-(4-Methylpiperazino)aniline with a suitable nitrile compound under controlled conditions. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, such as amines, oxides, and other functionalized molecules .
Scientific Research Applications
3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile is best contextualized through comparison with analogs sharing the 3-oxopropanenitrile core but differing in substituents on the piperazine or phenyl rings. Key examples include:
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₄H₁₆N₄O.
Key Findings :
Substituent Effects on Solubility :
- The methylpiperazine group in the target compound improves water solubility compared to analogs with hydrophobic substituents (e.g., phenethyl or benzodioxolylmethyl groups) .
- The nitrile group in 3-oxopropanenitrile derivatives enhances reactivity, enabling participation in click chemistry or nucleophilic additions .
Biological Activity Trends :
- Piperazine rings with aromatic substituents (e.g., 2-methoxyphenyl or benzodioxolylmethyl) exhibit higher affinity for neurotransmitter receptors, as seen in CAS 62508-79-6 and 546116-57-8 .
- Phenethyl-substituted analogs (e.g., CAS 717858-21-4) show enhanced blood-brain barrier penetration, making them candidates for CNS-targeted therapies .
Thermal Stability: The target compound’s thermal stability is likely intermediate between 4-(4-methylpiperazino)acetophenone (mp 98°C) and 3-[4-(2-methoxyphenyl)piperazin-1-yl]-3-oxopropanenitrile (BP 485.5°C), reflecting the balance between polar nitrile and flexible piperazine groups .
Biological Activity
3-[4-(4-Methylpiperazino)phenyl]-3-oxopropanenitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H17N3O
- Molecular Weight : 243.30 g/mol
The compound features a piperazine moiety, which is often associated with various pharmacological activities, particularly in the context of neuropharmacology and cancer therapy.
1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies.
- Case Study : A study demonstrated that a related compound inhibited tumor growth in xenograft models by targeting specific kinases involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary results suggest that it may possess antibacterial properties, making it a candidate for further development in treating infections.
- Research Findings : Similar compounds have been shown to inhibit bacterial growth, suggesting that this compound could have a role in developing new antibiotics .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to reduced cell proliferation in cancer cells.
- Receptor Modulation : It is hypothesized that the piperazine ring enhances binding affinity to certain receptors, potentially modulating signaling pathways associated with cell survival and apoptosis.
Data Table: Biological Activity Summary
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
